molecular formula C16H15BrO3 B5072799 5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde CAS No. 299932-81-3

5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde

Cat. No.: B5072799
CAS No.: 299932-81-3
M. Wt: 335.19 g/mol
InChI Key: KUUYSILWBNLYNY-UHFFFAOYSA-N
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Description

5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromine atom, a benzaldehyde group, and an ethoxy linkage to a methylphenoxy group

Properties

IUPAC Name

5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3/c1-12-2-5-15(6-3-12)19-8-9-20-16-7-4-14(17)10-13(16)11-18/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUYSILWBNLYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201233377
Record name 5-Bromo-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201233377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299932-81-3
Record name 5-Bromo-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299932-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201233377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde typically involves multiple steps:

    Etherification: The formation of the ethoxy linkage is carried out by reacting the brominated benzene derivative with 2-(4-methylphenoxy)ethanol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: NaOCH3 in methanol, KSR in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzoic acid.

    Reduction: 5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-[2-(4-chlorophenoxy)ethoxy]benzaldehyde
  • 5-bromo-2-[2-(4-fluorophenoxy)ethoxy]benzaldehyde
  • 5-bromo-2-[2-(4-nitrophenoxy)ethoxy]benzaldehyde

Uniqueness

5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde is unique due to the presence of the methyl group on the phenoxy moiety, which can influence its chemical reactivity and biological activity. This structural feature may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

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